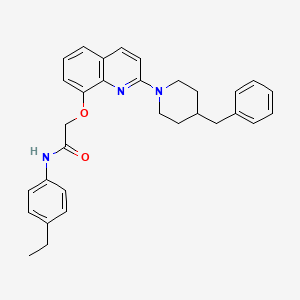
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C31H33N3O2 and its molecular weight is 479.624. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Anion Coordination
Research on similar quinoline and amide derivatives has revealed insights into the molecular structure and anion coordination capabilities of these compounds. Studies, such as one by Kalita and Baruah (2010), have highlighted how different spatial orientations of amide derivatives influence anion coordination. Their work demonstrates the tweezer-like geometry of certain protonated perchlorate salts derived from stretched amides, leading to self-assembly into channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).
Luminescent Properties of Aryl Amide Ligands
The synthesis and characterization of aryl amide type ligands and their lanthanide complexes have shown promising luminescent properties. A study by Wu et al. (2006) discussed the creation of three new aryl amide ligands, which, when used in lanthanide(III) complexes, exhibited bright red fluorescence in solid states. This fluorescence intensity was influenced by the triplet energy level of the ligands, suggesting their potential in designing luminescent materials (Wu et al., 2006).
Anti-Microbial and Anti-TB Evaluation of Quinoxaline Derivatives
A significant area of research involves the anti-microbial and anti-tuberculosis (anti-TB) properties of quinoxaline derivatives. Saravanan et al. (2017) synthesized a series of novel quinoxaline Schiff bases and evaluated their in-vitro anti-microbial and anti-TB activities. Their findings indicated significant activity against both bacteria and fungi, highlighting the potential of quinoxaline derivatives in developing new anti-microbial and anti-TB agents (Saravanan et al., 2017).
Corrosion Inhibition in Nitric Acid
Quinoxalines have also been studied for their potential as corrosion inhibitors for metals in acidic environments. Zarrouk et al. (2014) performed quantum chemical calculations on several quinoxalines to determine their efficiency as corrosion inhibitors for copper in nitric acid. Their theoretical results were consistent with experimental data, suggesting that specific molecular structures of quinoxalines are key factors in their inhibition efficiency (Zarrouk et al., 2014).
Propriétés
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2/c1-2-23-11-14-27(15-12-23)32-30(35)22-36-28-10-6-9-26-13-16-29(33-31(26)28)34-19-17-25(18-20-34)21-24-7-4-3-5-8-24/h3-16,25H,2,17-22H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMFUBWWJNAEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2781497.png)

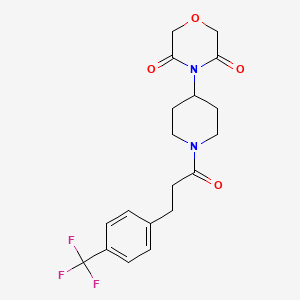

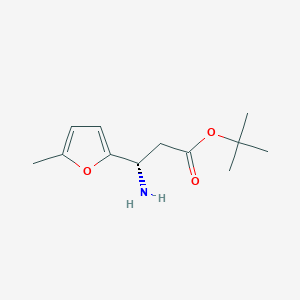
![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)

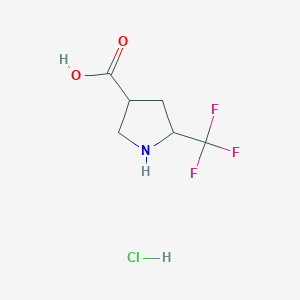
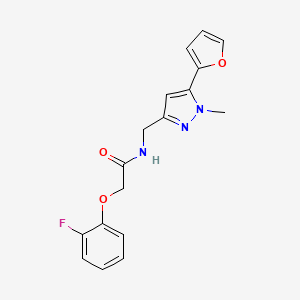
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)
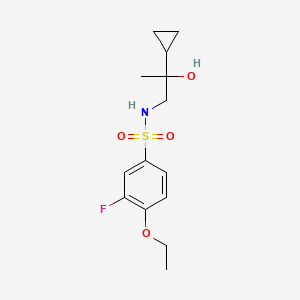
![Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2781520.png)
